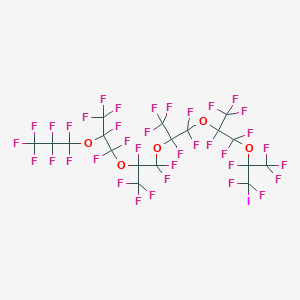
Carbonic acid 2-ethynyl-indan-2-yl ester methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Carbonic acid 2-ethynyl-indan-2-yl ester methyl ester” is a type of carbonate ester . Carbonate esters are organic compounds that are esters of carbonic acid and consist of a carbonyl group flanked by two alkoxy groups . This compound is part of a diversified compound library and has a CAS number of 1029773-30-5 .
Molecular Structure Analysis
The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ represent organic substituents . The specific molecular structure of “this compound” is not provided in the sources I found.Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C13H12O3, and its molecular weight is 216.23258 . Other physical and chemical properties are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Alkoxycarbonylation of Unsaturated Substrates
Alkoxycarbonylation of unsaturated phytogenic substrates, including various acids and esters, has been explored using palladium catalysts. This process, relevant for the synthesis of esters, demonstrates the potential for carbonic acid derivatives in creating advanced chemical products and polymers. High yields and selectivities to the linear structured products were achieved, indicating the importance of such reactions in industrial applications (Sevostyanova & Batashev, 2023).
Biobased Carbonates from Oleochemicals
The conversion of vegetable oil and its derivatives into oleochemical-based carbonates (esters of carbonic acid) has been reviewed, highlighting synthetic routes and potential applications of these biobased materials. The creation of carbonated methyl oleate using novel synthesis routes suggests the versatility of carbonic acid esters in producing green chemicals from renewable resources (Doll, Kenar, & Erhan, 2007).
Polyhydroxyalkanoates and Biopolymers
Research on Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, indicates the role of ester bonds in the formation of these materials. PHAs, composed of various hydroxyalkanoic acid monomers, are significant for their biodegradability and applications in bioplastics. The synthesis and application potential of PHAs emphasize the importance of ester chemistry in developing renewable and environmentally friendly materials (Amara, 2010).
Carbon-based Solid Acids
The development of carbon-based solid acids for catalysis and environmental applications points to the broader utility of carbon materials in chemistry. These materials, including ester-functionalized variants, are crucial for renewable energy and environmental remediation, demonstrating the versatility of carbonic acid derivatives in various scientific applications (Mahajan & Gupta, 2019).
Eigenschaften
IUPAC Name |
(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-3-13(16-12(14)15-2)8-10-6-4-5-7-11(10)9-13/h1,4-7H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSXEUMMBSZXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1(CC2=CC=CC=C2C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)